4-bromo-5-terc-butil-1H-pirazol-3-carboxilato de metilo

Descripción general

Descripción

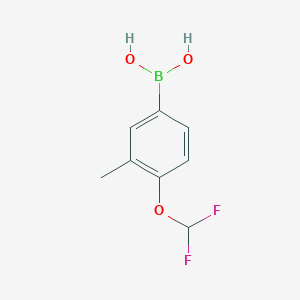

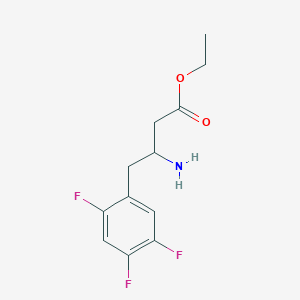

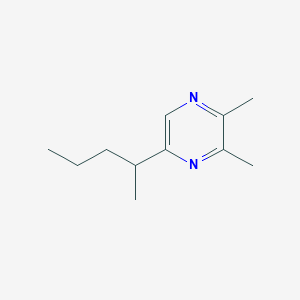

“Methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C8H11BrN2O2 . It is a pyrazole derivative, which is a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

The molecular structure of “methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate” is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles, including “methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate”, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are often involved in reactions such as [3 + 2] cycloadditions, condensations with ketones and aldehydes, and oxidative cyclizations .Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate” include a molecular weight of 247.09, a boiling point of 353.9±42.0 °C, and a molar refractivity of 52.13 . It also has a high GI absorption and is BBB permeant .Aplicaciones Científicas De Investigación

Síntesis de Bipirazoles

Los derivados de pirazol como 4-Bromopirazol se utilizan como materiales de partida en la síntesis de 1,4'-bipirazoles, que son compuestos con dos anillos de pirazol conectados por un puente . Estos bipirazoles tienen aplicaciones potenciales en la creación de nuevos materiales con propiedades únicas.

Preparación de Complejos Hexacoordinados

Estos compuestos pueden usarse en la preparación de complejos hexacoordinados sólidos mediante reacción con dimetil- y divinil-tindicloruro . Tales complejos tienen importancia en química de coordinación y ciencia de materiales.

Propiedades Biológicas

Los derivados de pirazol exhiben una amplia gama de actividades biológicas, que incluyen propiedades antibacterianas, antiinflamatorias, anticancerígenas, analgésicas, anticonvulsivas, antihelmínticas, antioxidantes y herbicidas . Esto sugiere que nuestro compuesto podría explorarse para aplicaciones biológicas similares.

Síntesis Orgánica

En la síntesis orgánica, los pirazoles actúan como grupos directores y transformadores. Son elementos fundamentales presentes en diversas moléculas pequeñas que exhiben diversas actividades agrícolas y farmacéuticas .

Síntesis Regioselectiva

Los pirazoles están involucrados en procesos de síntesis regioselectiva. Por ejemplo, se pueden utilizar en la síntesis de 3-metil-1-fenil-1H-pirazol-5-ol utilizando Nano-ZnO como catalizador . Esto indica que nuestro compuesto podría ser útil en métodos sintéticos regioselectivos similares.

Precursor de Compuestos Biológicamente Activos

Los derivados de pirazol pueden servir como precursores de productos naturales biológicamente activos. Por ejemplo, los derivados de terc-butil pirazol se han sintetizado como precursores potenciales de productos naturales como Indiacen A e Indiacen B .

Safety and Hazards

Direcciones Futuras

The future directions for “methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate” and other pyrazole derivatives are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry and drug discovery . There is also potential for the development of more efficient and environmentally friendly synthesis methods .

Mecanismo De Acción

Target of Action

Methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate is a pyrazole derivative

Mode of Action

It’s known that pyrazole derivatives can undergo various reactions such as free radical bromination and nucleophilic substitution .

Biochemical Pathways

Pyrazole derivatives have been reported to inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake .

Result of Action

Some pyrazole derivatives have been reported to show mutagenicity .

Análisis Bioquímico

Biochemical Properties

Methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enzyme activation or gene expression modulation. At high doses, it can lead to toxic or adverse effects, including enzyme inhibition or disruption of cellular homeostasis . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and potential side effects of this compound.

Propiedades

IUPAC Name |

methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-9(2,3)7-5(10)6(11-12-7)8(13)14-4/h1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIQZTQWZZFHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=NN1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1419789.png)

![Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1419796.png)

![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B1419801.png)

![[4-(Chlorodifluoromethoxy)phenyl]methanol](/img/structure/B1419811.png)